molecular formula C18H14N4S B5640577 2-(benzylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(benzylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5640577
M. Wt: 318.4 g/mol
InChI Key: CEWYOSBCMOBHPW-UHFFFAOYSA-N
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Description

The interest in triazolopyrimidine derivatives, including 2-(benzylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, stems from their diverse chemical reactivity and potential as pharmacological agents. These compounds are part of a broader family of triazolopyrimidines known for a wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazolopyrimidines often involves the condensation of heterocyclic amines with various carbonyl compounds under specific conditions. For instance, the microwave-assisted one-pot synthesis method has been applied to create derivatives efficiently and with good yields, demonstrating the versatility of synthetic approaches for these compounds (Divate & Dhongade-Desai, 2014).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods, including NMR and IR, are crucial for characterizing the molecular structure of triazolopyrimidine derivatives. These analytical techniques confirm the regioselectivity of the synthesized compounds and elucidate their complex structures, providing insights into their molecular conformations and interactions.

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitutions and cyclizations, which lead to the formation of novel compounds with potential biological activities. The reactivity patterns of these compounds are essential for designing molecules with desired properties and functions.

Physical Properties Analysis

The physical properties of triazolopyrimidines, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies involving Hirshfeld surface analysis and DFT calculations help in understanding these properties at a molecular level, which is crucial for their application in different fields (Lahmidi et al., 2019).

properties

IUPAC Name

2-benzylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-18-20-17-19-12-11-16(22(17)21-18)15-9-5-2-6-10-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWYOSBCMOBHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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